

Navigating the Isotopic Landscape: A Technical Guide to Deuterated N-Methylpyrrole

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Compound of Interest

Compound Name: *N*-Methyl pyrrole-d₄

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This in-depth technical guide delves into the core physical and chemical characteristics of deuterated N-Methylpyrrole, a molecule of increasing interest in mechanistic studies, metabolic tracing, and as a building block in the synthesis of complex deuterated molecules. By leveraging the kinetic isotope effect, researchers can unlock novel insights into reaction mechanisms and metabolic pathways. This document provides a consolidated resource of available data, experimental protocols, and logical workflows to facilitate its application in research and development.

Core Physical and Chemical Properties

The introduction of deuterium into the N-Methylpyrrole structure subtly alters its physical and chemical properties. While comprehensive experimental data for all deuterated isotopologues is not extensively available in the public domain, the following tables summarize the known properties of N-Methylpyrrole and its common deuterated variants, N-Methyl-d₃-pyrrole (deuterated methyl group) and N-Methyl-d₄-pyrrole (deuterated pyrrole ring), to provide a comparative overview.

Table 1: General and Physical Properties

Property	N-Methylpyrrole	N-Methyl-d3-pyrrole	N-Methyl-d4-pyrrole
CAS Number	96-54-8[1][2]	20687-13-2[3][4]	190386-37-9[5]
Molecular Formula	C5H7N[1][2]	C5H4D3N[4]	C5H3D4N[5]
Molecular Weight	81.12 g/mol [1]	84.14 g/mol [6]	85.14 g/mol [5]
Appearance	Colorless to light yellow liquid[1][7]	Yellow to Dark Yellow Oil[8]	Not specified
Melting Point	-57 °C[1][2][9]	Not specified	Not specified
Boiling Point	112-113 °C[1][2][9]	110-112 °C	112.5 °C at 760 mmHg[8]
Density	0.914 g/mL at 25 °C[1][2][9]	Not specified	0.908 g/cm3 [8]
Refractive Index	n20/D 1.489[1][9]	Not specified	Not specified
Solubility	Slightly soluble in water; soluble in many organic solvents like ethanol and diethyl ether.[1][7]	Soluble in Acetone, Chloroform, Methanol. [8]	Not specified

Table 2: Spectroscopic Data

Spectrum Type	N-Methylpyrrole	Deuterated N-Methylpyrrole (General Observations)
¹ H NMR	Chemical shifts are solvent-dependent. In CDCl ₃ , typical shifts are observed for the pyrrole ring protons and the N-methyl protons. The presence of a N-methyl group causes upfield shifts in the remaining ring proton resonances. [10]	In N-Methyl-d ₃ -pyrrole, the singlet corresponding to the N-methyl protons would be absent. In N-Methyl-d ₄ -pyrrole, the signals for the pyrrole ring protons would be absent.
¹³ C NMR	Chemical shifts are also solvent-dependent. [10] [11]	The carbon attached to deuterium will show a characteristic C-D coupling, and the signal may be a triplet (for -CD) or a multiplet for (-CD ₂ , -CD ₃). The chemical shift will be slightly upfield compared to the non-deuterated analog.
Mass Spec (EI)	Molecular ion (M ^{•+}) at m/z 81. [12] [13]	For N-Methyl-d ₃ -pyrrole, the molecular ion peak is expected at m/z 84. For N-Methyl-d ₄ -pyrrole, the molecular ion peak is expected at m/z 85. Fragmentation patterns will shift based on the location of the deuterium atoms.
Infrared (IR)	Key absorption bands include C-H stretching, C=C stretching, and C-N stretching vibrations. [14] [15] [16] [17]	C-D stretching vibrations will appear at lower wavenumbers (around 2100-2300 cm ⁻¹) compared to C-H stretching vibrations (around 2800-3100 cm ⁻¹). The fingerprint region will also show isotopic shifts.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of deuterated N-Methylpyrrole are not abundantly available. However, the following sections provide generalized methodologies based on established chemical principles and available literature for the synthesis of N-substituted pyrroles and the analysis of deuterated compounds.

Synthesis of Deuterated N-Methylpyrrole

The synthesis of deuterated N-Methylpyrrole can be achieved through several methods. The choice of method depends on the desired location of the deuterium labels.

1. Synthesis of N-Methyl-d₃-pyrrole (Deuterated Methyl Group):

This is typically achieved by the N-alkylation of pyrrole using a deuterated methylating agent.

- Reaction: Pyrrole is deprotonated with a strong base to form the pyrrolide anion, which is then quenched with a deuterated methyl halide (e.g., iodomethane-d₃) or dimethyl-d₆ sulfate.
- Reagents and Equipment:
 - Pyrrole
 - Strong base (e.g., sodium hydride, potassium hydroxide)[[18](#)]
 - Deuterated methylating agent (e.g., Iodomethane-d₃, Dimethyl-d₆ sulfate)
 - Anhydrous aprotic solvent (e.g., DMF, THF, DMSO)[[18](#)]
 - Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
 - Magnetic stirrer and heating mantle
- Procedure:
 - Under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole in the anhydrous solvent in a reaction flask.

- Cool the solution in an ice bath and add the strong base portion-wise.
- Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.
- Cool the reaction mixture again and add the deuterated methylating agent dropwise.
- The reaction is then stirred at room temperature or gently heated until completion, monitored by TLC or GC-MS.
- Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure.
- The crude product is purified by distillation or column chromatography.

2. Synthesis of N-Methyl-d4-pyrrole (Deuterated Pyrrole Ring):

This requires starting with a deuterated pyrrole precursor.

- Reaction: The synthesis can follow the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine.^[19] To obtain a deuterated pyrrole ring, a deuterated 1,4-dicarbonyl compound would be required. A more common approach is the direct deuteration of pyrrole itself followed by N-methylation.
- Reagents and Equipment:
 - Pyrrole
 - Deuterium source (e.g., D₂O with an acid or base catalyst, or a deuterated acid like D₂SO₄)
 - N-methylating agent (e.g., methyl iodide, dimethyl sulfate)
 - Appropriate solvents
 - Standard laboratory glassware

- Procedure (Two-step):
 - H/D Exchange: Pyrrole is subjected to H/D exchange conditions. This can be achieved by heating pyrrole in D₂O with a suitable catalyst. The acidic protons on the pyrrole ring can exchange with deuterium. This process may require elevated temperatures and extended reaction times to achieve high levels of deuteration.
 - N-Methylation: The resulting pyrrole-d₄ is then N-methylated using a non-deuterated methylating agent following a similar procedure as described for N-Methyl-d₃-pyrrole synthesis.

Analytical Characterization

The successful synthesis and purity of deuterated N-Methylpyrrole must be confirmed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: To confirm the absence of protons at the deuterated positions. For N-Methyl-d₃-pyrrole, the characteristic singlet of the methyl group will be absent. For N-Methyl-d₄-pyrrole, the signals corresponding to the ring protons will be absent. The integration of remaining proton signals against an internal standard can be used to determine the extent of deuteration.
- ²H (Deuterium) NMR: To directly observe the deuterium signals and confirm their location in the molecule.
- ¹³C NMR: To observe the effect of deuterium substitution on the carbon chemical shifts (typically a slight upfield shift) and to see the characteristic coupling between carbon and deuterium (C-D coupling), which appears as a multiplet.

2. Mass Spectrometry (MS):

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
- Analysis: The molecular ion peak will confirm the incorporation of the expected number of deuterium atoms (M+3 for N-Methyl-d₃-pyrrole and M+4 for N-Methyl-d₄-pyrrole). The

fragmentation pattern will also be altered, providing further structural confirmation. High-resolution mass spectrometry can be used to confirm the elemental composition.

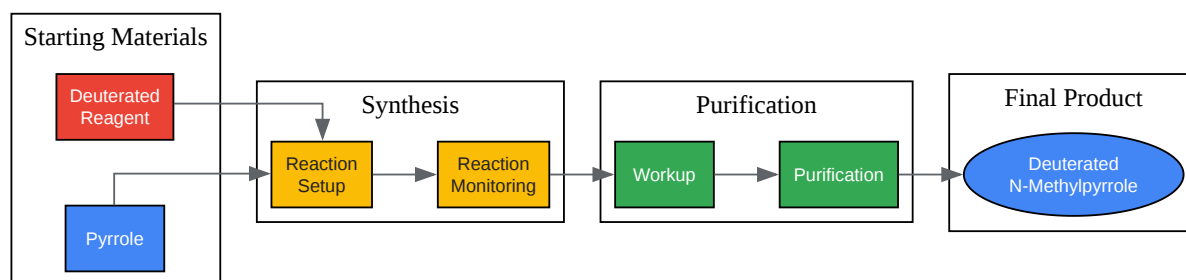
3. Infrared (IR) Spectroscopy:

- Technique: Fourier-Transform Infrared (FTIR) spectroscopy.
- Analysis: The most significant change will be the appearance of C-D stretching bands at lower frequencies (around 2100-2300 cm^{-1}) and the disappearance or reduction in intensity of the corresponding C-H stretching bands (around 2800-3100 cm^{-1}).

Signaling Pathways and Experimental Workflows

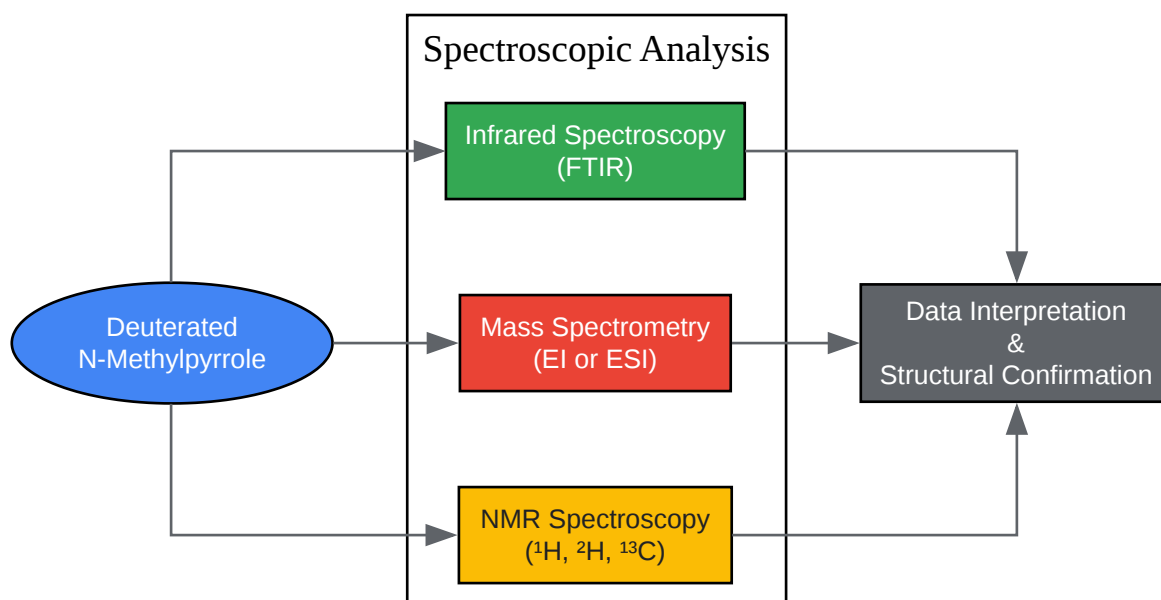
Currently, there is no specific information in the reviewed literature detailing signaling pathways that are uniquely modulated by deuterated N-Methylpyrrole. Its primary utility lies in its application as a tracer or in studies leveraging the kinetic isotope effect to probe existing biological pathways or chemical reactions involving its non-deuterated counterpart.

The following diagrams illustrate generalized workflows for the synthesis and analysis of deuterated N-Methylpyrrole.



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Caption: A generalized workflow for the synthesis of deuterated N-Methylpyrrole.



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Caption: An analytical workflow for the characterization of deuterated N-Methylpyrrole.

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